

Vicriviroc Malate: A Comprehensive Technical Guide on Pharmacokinetics and Pharmacodynamics

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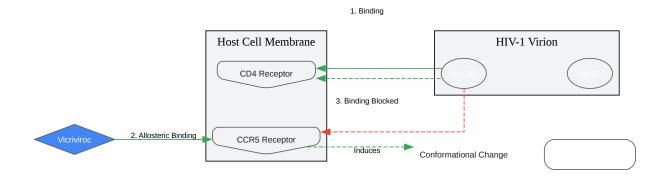
Introduction

Vicriviroc (formerly known as SCH 417690 or SCH-D) is a potent, orally bioavailable, non-competitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] Developed by Schering-Plough, Vicriviroc was investigated for the treatment of HIV-1 infection. [2] By binding to the CCR5 co-receptor, Vicriviroc blocks the entry of R5-tropic HIV-1 into host cells, a critical step in the viral lifecycle.[1][2] This document provides an in-depth technical overview of the pharmacokinetics and pharmacodynamics of **Vicriviroc Malate**, summarizing key data and experimental methodologies from various clinical and preclinical studies.

Mechanism of Action

Vicriviroc functions by binding to a small hydrophobic pocket located between the transmembrane helices of the CCR5 receptor on the extracellular side.[1][2] This allosteric binding induces a conformational change in the CCR5 receptor, which in turn prevents the viral envelope glycoprotein gp120 from attaching to the cell.[2] This disruption of the gp120-CCR5 interaction is the pivotal mechanism that inhibits viral entry.[2]





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Vicriviroc's allosteric antagonism of the CCR5 receptor.

Pharmacokinetics

Vicriviroc exhibits a pharmacokinetic profile that supports once-daily dosing.[3][4] It is rapidly absorbed, and its metabolism is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[5][6]

Absorption and Distribution

Following oral administration, Vicriviroc is readily absorbed. In preclinical studies, it demonstrated excellent oral bioavailability in both rats and monkeys.[7] Clinical trials in humans confirmed its rapid absorption.[4] A two-compartment model with first-order absorption and elimination has been used to describe its pharmacokinetic profile.[8] The estimated absorption rate constant (Ka) was 0.31 hr⁻¹, the central volume of distribution was 41.3 L, and the peripheral volume of distribution was 662 L.[8]

Metabolism and Excretion

Vicriviroc is a substrate for CYP3A4.[6] Co-administration with potent CYP3A4 inhibitors, such as ritonavir, can significantly increase Vicriviroc plasma concentrations, which allows for oncedaily dosing.[6][9] Conversely, CYP3A4 inducers like efavirenz can decrease its plasma levels. [9] The plasma half-life of Vicriviroc in humans has been reported to be between 28 and 33 hours.[4]



Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Vicriviroc from various studies.

Table 1: Single and Multiple Dose Pharmacokinetics in HIV-infected Adults

Dose	Cmax (ng/mL)	AUC (ng*hr/mL)	T1/2 (hours)	Reference
10 mg b.i.d.	-	-	28-33	[4]
25 mg b.i.d.	-	-	28-33	[4]
50 mg b.i.d.	-	-	28-33	[4]

Table 2: Population Pharmacokinetic Parameters[8]

Parameter	Value	Unit
Absorption Rate Constant (Ka)	0.31	hr ^{−1}
Clearance (CL/F)	3.5	L/h
Inter-compartmental Clearance (Q/F)	29.5	L/h
Central Volume of Distribution (Vc/F)	41.3	L
Peripheral Volume of Distribution (Vp/F)	662	L

Table 3: Effect of Ritonavir on Vicriviroc Pharmacokinetics[9]

Vicriviroc Regimen	Cmax Increase	AUC Increase
With Ritonavir alone	278%	582%
With Efavirenz and Ritonavir	196%	384%



Pharmacodynamics

The pharmacodynamic effect of Vicriviroc is directly linked to its ability to inhibit HIV-1 entry. This is quantified by its in vitro antiviral activity and the in vivo virologic response observed in clinical trials.

In Vitro Antiviral Activity

Vicriviroc has demonstrated potent, broad-spectrum activity against various R5-tropic HIV-1 isolates, including those resistant to other classes of antiretroviral drugs.[7][10]

Table 4: In Vitro Activity of Vicriviroc

Parameter	Value	Cell Type/Assay	Reference
IC50	0.91 nM	CCR5 binding	[11]
EC50 Range	0.04 - 2.3 nM	PBMC infection assay	[7]
EC90 Range	0.45 - 18 nM	PBMC infection assay	[7]
IC50 (RANTES- induced Ca ²⁺ release)	16 nM	U-87-CCR5 cells	[11]
IC50 (RANTES- induced GTPyS binding)	4.2 nM	HTS-hCCR5 cell membranes	[11]

In Vivo Virologic Response

Clinical studies have established a clear relationship between Vicriviroc plasma concentrations and its antiretroviral effect.[12][13] Higher trough concentrations (Cmin) are associated with a greater reduction in HIV-1 RNA levels.[12][13]

Table 5: Pharmacokinetic/Pharmacodynamic Relationship in Treatment-Experienced Patients (ACTG 5211)[12][13]



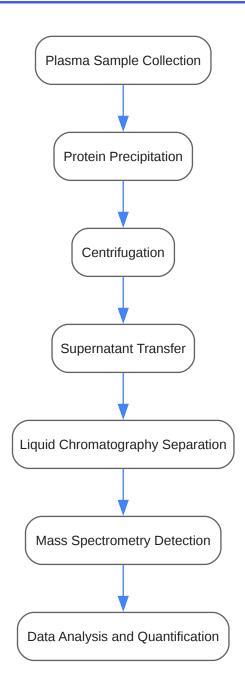
PK Parameter	Breakpoint	Mean HIV-1 RNA Decrease at Week 2
Cmin	> 54 ng/mL	1.35 log10 copies/mL
Cmin	< 54 ng/mL	0.76 log10 copies/mL
AUC	> 1460 ng*hr/mL	-

In the ACTG 5211 study, 70% of subjects with a Cmin greater than 54 ng/mL experienced a viral load drop of more than 1 log10 copies/mL, compared to 44% of subjects with a Cmin below this threshold.[12][13]

Experimental Protocols Quantification of Vicriviroc in Plasma

A validated bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed to determine Vicriviroc concentrations in plasma samples.[8] The typical range of this assay is 0.5 to 1000 ng/mL.[8]





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Workflow for Vicriviroc plasma concentration analysis.

Antiviral Activity Assays

PBMC Infection Assay: The antiviral activity of Vicriviroc against various HIV-1 isolates is evaluated using peripheral blood mononuclear cell (PBMC) infection assays.[7] Pooled PBMCs from healthy donors are infected with different HIV-1 isolates in the presence of serial dilutions of Vicriviroc. The 50% and 90% effective concentrations (EC50 and EC90) are then calculated. [7]



PhenoSense HIV-1 Entry Assay: This assay is used to assess the activity of Vicriviroc against drug-resistant HIV-1 strains.[7] It involves generating pseudoviruses containing reverse transcriptase and protease genes from treatment-experienced patients. These pseudoviruses are then used to infect U87-CD4-CCR5 target cells in the presence of Vicriviroc. The level of infection is determined by measuring luciferase activity in the target cells.[7]

CCR5 Functional Assays

The antagonistic activity of Vicriviroc on the CCR5 receptor is confirmed through several functional assays:

- Chemotaxis Assay: This assay measures the ability of Vicriviroc to inhibit the migration of CCR5-expressing cells (e.g., Ba/F3-CCR5) towards a chemokine ligand like MIP-1α.[7][14]
- Calcium Flux Assay: In CCR5-expressing cells (e.g., U-87-CCR5), the binding of a
 chemokine agonist triggers an increase in intracellular calcium. This assay measures the
 ability of Vicriviroc to block this calcium release in response to a ligand such as RANTES.[7]
 [14]
- GTPyS Binding Assay: This assay assesses the inhibition of G-protein coupling to the CCR5 receptor. Cell membranes expressing CCR5 are incubated with Vicriviroc before the addition of a radiolabeled GTP analog ([35S]GTPyS) and a CCR5 ligand. The antagonist activity is determined by the reduction in [35S]GTPyS binding.[7][14]

Drug Interactions

As Vicriviroc is a CYP3A4 substrate, its pharmacokinetics are susceptible to interactions with drugs that inhibit or induce this enzyme.[2][15]

- CYP3A4 Inhibitors: Co-administration with potent inhibitors like ritonavir, atazanavir, and darunavir significantly increases Vicriviroc exposure, necessitating dose adjustments or careful monitoring.[9][15]
- CYP3A4 Inducers: Concomitant use with inducers such as efavirenz can lead to a substantial reduction in Vicriviroc plasma concentrations, potentially compromising its efficacy.[9]



 Other Antiretrovirals: Studies have shown no clinically relevant pharmacokinetic interactions between Vicriviroc and other antiretrovirals like zidovudine/lamivudine and tenofovir disoproxil fumarate.[15]

Resistance

The development of resistance to Vicriviroc has been observed in some patients.[16][17] Resistance is primarily associated with mutations in the V3 loop of the HIV-1 gp120 envelope protein, which can alter the way the virus interacts with the CCR5 receptor, allowing it to bypass the inhibitory effects of the drug.[16] In some cases, resistant viruses have shown enhanced replication in the presence of Vicriviroc.[16]

Conclusion

Vicriviroc Malate is a CCR5 antagonist with a well-characterized pharmacokinetic and pharmacodynamic profile. Its mechanism of action, involving the allosteric inhibition of HIV-1 entry, provides a unique therapeutic target. While its development for treatment-experienced patients was halted due to not meeting primary efficacy endpoints in late-stage trials, the extensive data gathered from its clinical and preclinical evaluation offer valuable insights for the development of future CCR5 antagonists and other entry inhibitors.[18] The clear relationship between plasma concentrations and antiviral response underscores the importance of pharmacokinetic monitoring and dose optimization in the clinical application of such agents.

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